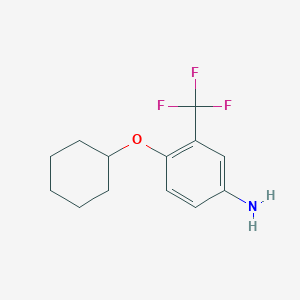
4-Cyclohexyloxy-3-(trifluoromethyl)aniline
Descripción general
Descripción
4-Cyclohexyloxy-3-(trifluoromethyl)aniline, also known as 4-CO-3-TFMA, is an organic compound with a wide range of applications in scientific research. It is an aromatic amine, with an aromatic ring containing both oxygen and nitrogen atoms, and a trifluoromethyl substituent. The compound is a colorless liquid at room temperature and is soluble in organic solvents. This compound has recently been used in a variety of scientific research applications, including the synthesis of new materials and the study of the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
4-Cyclohexyloxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research. It has been used in the synthesis of novel materials, such as polymers and nanostructures. It has also been used in the study of the mechanism of action of various drugs, including antibiotics and antifungal agents. In addition, it has been used in the study of enzyme-catalyzed reactions, and it has been used as a model compound for the study of the structure and reactivity of aromatic compounds.
Mecanismo De Acción
4-Cyclohexyloxy-3-(trifluoromethyl)aniline is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. The compound can form hydrogen bonds with other molecules, as well as van der Waals forces. These interactions allow the compound to bind to various molecules, such as proteins and enzymes, and can affect the activity of these molecules.
Biochemical and Physiological Effects
4-Cyclohexyloxy-3-(trifluoromethyl)aniline has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have antifungal and antibacterial activity. In addition, it has been shown to have an anti-inflammatory effect, and it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclohexyloxy-3-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is insoluble in water, which makes it easier to handle in the laboratory. However, it is also a highly reactive compound, and it can react with other compounds in the laboratory. This can lead to contamination of the reaction mixture, and it can also lead to the formation of unwanted by-products.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline in scientific research. It could be used in the development of new materials, such as polymers and nanostructures, as well as in the study of the mechanism of action of various drugs. It could also be used in the study of enzyme-catalyzed reactions, and it could be used as a model compound for the study of the structure and reactivity of aromatic compounds. In addition, it could be used to develop new drugs, and it could be used in the study of the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Propiedades
IUPAC Name |
4-cyclohexyloxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h6-8,10H,1-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQUEJKIVZEVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyloxy-3-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172583.png)

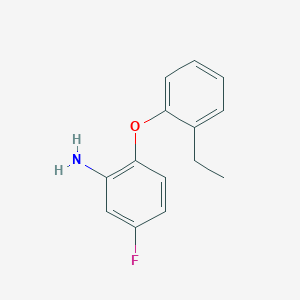
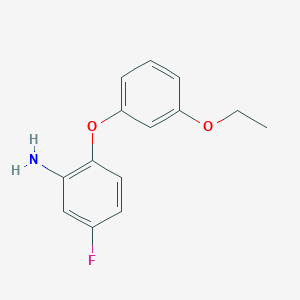
![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)

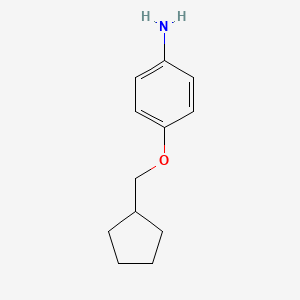
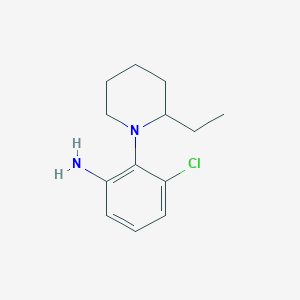
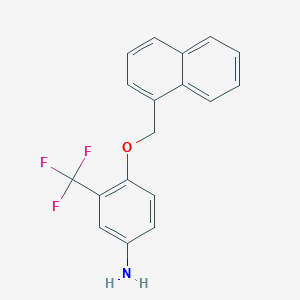
![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
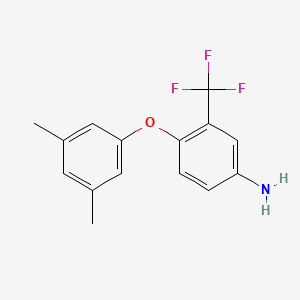

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)